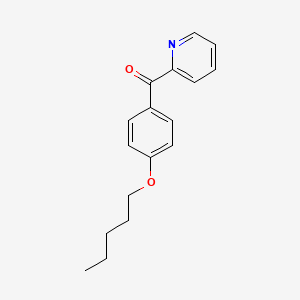

2-(4-Pentyloxybenzoyl)pyridine

Description

2-(4-Pentyloxybenzoyl)pyridine is a pyridine derivative characterized by a benzoyl group substituted with a pentyloxy chain at the para-position (4-position) and a pyridine ring at the ortho-position (2-position). This compound is primarily utilized in scientific research and as a synthetic intermediate for pharmaceuticals or advanced organic materials .

Properties

IUPAC Name |

(4-pentoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-3-6-13-20-15-10-8-14(9-11-15)17(19)16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYFXJOUDYOOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642012 | |

| Record name | [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-06-8 | |

| Record name | [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentyloxybenzoyl)pyridine typically involves the reaction of 4-pentyloxybenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Pentyloxybenzoyl chloride+Pyridine→this compound+HCl

The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentyloxybenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

2-(4-Pentyloxybenzoyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers

Mechanism of Action

The mechanism of action of 2-(4-Pentyloxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine Derivatives

Key Observations :

- Substituent Position : The position of the pentyloxybenzoyl group (e.g., at position 2 vs. 5) significantly influences electronic properties and steric interactions.

- Functional Group Effects : Chloro and methyl substituents alter reactivity. Chloro groups enhance electrophilicity, enabling nucleophilic substitutions, whereas methyl groups provide steric hindrance and stabilize hydrophobic interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- Toxicity Trends : Chloro-substituted compounds (e.g., 2-(Chloromethyl)pyridine hydrochloride) exhibit higher acute toxicity compared to methylated analogs, necessitating stringent safety protocols .

- Research Utility : Pentyloxybenzoyl-substituted pyridines are prioritized as intermediates for their balanced reactivity and ease of functionalization .

Biological Activity

2-(4-Pentyloxybenzoyl)pyridine is a synthetic organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a pentyloxybenzoyl group. This unique structure contributes to its chemical stability and biological activity. The compound's molecular formula is , and its molecular weight is approximately 273.33 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory properties : Studies suggest that the compound can inhibit pro-inflammatory cytokines, potentially aiding in the treatment of inflammatory diseases.

- Antimicrobial effects : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Antioxidant activity : Preliminary studies suggest that it may scavenge free radicals, contributing to its protective effects against oxidative stress.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Antioxidant | Scavenges free radicals |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting microbial cell integrity.

- Radical Scavenging : The presence of functional groups in the molecule may facilitate the donation of electrons to free radicals, neutralizing them.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : In a controlled experiment assessing anti-inflammatory effects, this compound demonstrated a significant reduction in cytokine levels in vitro when applied to macrophage cultures.

- Case Study 2 : A study evaluating antimicrobial efficacy revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.